molecular formula C20H22Cl2N2O6S B4298011 METHYL 3-{[2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)PHENYL]FORMAMIDO}-3-(4-METHOXYPHENYL)PROPANOATE

METHYL 3-{[2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)PHENYL]FORMAMIDO}-3-(4-METHOXYPHENYL)PROPANOATE

Cat. No.: B4298011
M. Wt: 489.4 g/mol
InChI Key: AVICIIXIVDZGQK-UHFFFAOYSA-N
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Description

Methyl 3-({2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoyl}amino)-3-(4-methoxyphenyl)propanoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)PHENYL]FORMAMIDO}-3-(4-METHOXYPHENYL)PROPANOATE typically involves multiple steps, starting with the preparation of the core benzoyl structure. The process often includes:

    Formation of the Benzoyl Core: This step involves the reaction of 2,4-dichlorobenzoyl chloride with dimethylamine to introduce the dimethylamino group.

    Coupling with Propanoate: The final step involves coupling the benzoyl core with 3-(4-methoxyphenyl)propanoate under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoyl}amino)-3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Methyl 3-({2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoyl}amino)-3-(4-methoxyphenyl)propanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3-{[2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)PHENYL]FORMAMIDO}-3-(4-METHOXYPHENYL)PROPANOATE involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-({2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoyl}amino)-3-(4-hydroxyphenyl)propanoate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl 3-({2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoyl}amino)-3-(4-ethoxyphenyl)propanoate: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The uniqueness of METHYL 3-{[2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)PHENYL]FORMAMIDO}-3-(4-METHOXYPHENYL)PROPANOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-[[2,4-dichloro-5-(dimethylsulfamoyl)benzoyl]amino]-3-(4-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O6S/c1-24(2)31(27,28)18-9-14(15(21)10-16(18)22)20(26)23-17(11-19(25)30-4)12-5-7-13(29-3)8-6-12/h5-10,17H,11H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVICIIXIVDZGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC(CC(=O)OC)C2=CC=C(C=C2)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 3-{[2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)PHENYL]FORMAMIDO}-3-(4-METHOXYPHENYL)PROPANOATE
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METHYL 3-{[2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)PHENYL]FORMAMIDO}-3-(4-METHOXYPHENYL)PROPANOATE
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METHYL 3-{[2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)PHENYL]FORMAMIDO}-3-(4-METHOXYPHENYL)PROPANOATE
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METHYL 3-{[2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)PHENYL]FORMAMIDO}-3-(4-METHOXYPHENYL)PROPANOATE
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METHYL 3-{[2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)PHENYL]FORMAMIDO}-3-(4-METHOXYPHENYL)PROPANOATE
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METHYL 3-{[2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)PHENYL]FORMAMIDO}-3-(4-METHOXYPHENYL)PROPANOATE

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